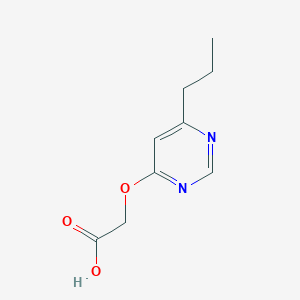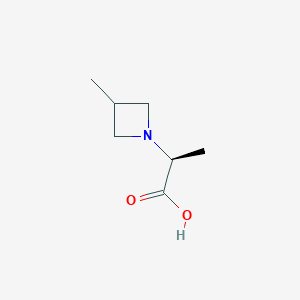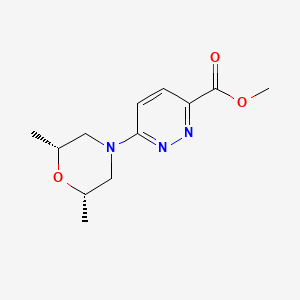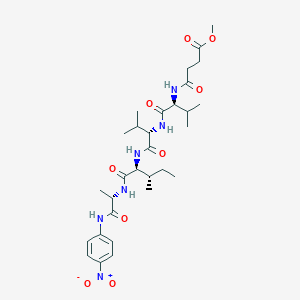![molecular formula C12H18N4 B1474276 2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine CAS No. 1494514-53-2](/img/structure/B1474276.png)
2-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Overview
Description
Imidazo[4,5-b]pyridine is a heterocyclic compound that is known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Applications in Organic Synthesis and Catalysis
- Catalysis and Synthesis : Compounds with imidazo[4,5-b]pyridin moieties, like the one mentioned, play a crucial role in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems are vital for creating a wide range of chemical structures, offering pathways for synthesizing complex organic molecules with high efficiency and lower environmental impact. The review by Kantam et al. (2013) emphasizes the importance of these compounds in developing sustainable and reusable catalytic systems, highlighting their potential for commercial exploitation in organic synthesis (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Medicinal Chemistry and Drug Design
Antimicrobial Activity : Compounds containing the imidazo[4,5-b]pyridin moiety have been explored for their antimicrobial properties. Bharat Kumar Reddy Sanapalli et al. (2022) review synthetic imidazopyridine-based derivatives as potential inhibitors against multi-drug-resistant bacterial infections, underscoring the urgent need for new antibiotics due to rising resistance. They highlight that such structures can serve as a basis for developing novel antibacterial agents, offering insights into structure-activity relationships and synthetic strategies to enhance antimicrobial efficacy (Sanapalli, Ashames, Sigalapalli, Shaik, Bhandare, & Yele, 2022).
Pharmacophore Design for Kinase Inhibitors : The tri- and tetra-substituted imidazole scaffolds, similar in structure to the compound , are known as selective inhibitors for p38 mitogen-activated protein kinase, which is crucial for inflammatory cytokine release. Scior et al. (2011) review the literature on their design, synthesis, and activity studies, highlighting their significance in designing selective inhibitors for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Future Directions
The collective results of biochemical and biophysical properties foregrounded the medicinal significance of imidazo[4,5-b]pyridines in central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts have been described , suggesting a promising future direction for this class of compounds.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to target a broad range of biological receptors and enzymes . For instance, some imidazopyridine derivatives have been found to inhibit IKK-ε and TBK1, which activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .
Mode of Action
It is known that imidazole-containing compounds can interact with their targets in various ways, often resulting in the inhibition or modulation of the target’s activity . For example, some imidazopyridine derivatives have been found to inhibit the activation of Akt and its downstream target (PRAS40) in vitro .
Biochemical Pathways
Imidazole-containing compounds are known to influence many cellular pathways necessary for the proper functioning of cells . For instance, the inhibition of IKK-ε and TBK1 by some imidazopyridine derivatives can affect the NF-kappaB pathway, which plays a crucial role in immune and inflammatory responses .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Imidazole-containing compounds are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that environmental factors, such as ph, temperature, and the presence of other molecules, can significantly influence the action of a compound .
Properties
IUPAC Name |
2-(3-butylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-3-9-16-11(6-7-13)15-10-5-4-8-14-12(10)16/h4-5,8H,2-3,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAXIZWHTHDIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1N=CC=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)



![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)
amine](/img/structure/B1474204.png)



![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)



